molecular formula C25H22BrOP B12350333 MitoP-d15 (bromide)

MitoP-d15 (bromide)

Cat. No.: B12350333
M. Wt: 464.4 g/mol
InChI Key: SVALDZORJHFRCU-CORGUAOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MitoP-d15 (bromide) is a deuterium-labeled version of MitoP bromide. It is a stable isotope compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracking in various biological and chemical processes. MitoP-d15 (bromide) is particularly significant in studies involving mitochondrial function and oxidative stress.

Preparation Methods

The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .

Chemical Reactions Analysis

MitoP-d15 (bromide) undergoes several types of chemical reactions, including:

    Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.

    Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .

Scientific Research Applications

MitoP-d15 (bromide) has a wide range of applications in scientific research:

Mechanism of Action

MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

MitoP-d15 (bromide) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in mass spectrometry. Similar compounds include:

MitoP-d15 (bromide) stands out due to its specific application in quantifying hydrogen peroxide levels with high precision, making it a valuable tool in oxidative stress research.

Properties

Molecular Formula

C25H22BrOP

Molecular Weight

464.4 g/mol

IUPAC Name

(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide

InChI

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

SVALDZORJHFRCU-CORGUAOTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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